Dibutoxybis(hexanoato-O)titanium
Description
Dibutoxybis(hexanoato-O)titanium (CAS 16902-59-3), also known as titanium di-n-butoxide bis(2,4-pentanedionate), is a titanium-based coordination compound with the molecular formula C₁₈H₃₂O₆Ti and a molar mass of 392.31 g/mol . Structurally, it features two n-butoxy groups and two 2,4-pentanedionato (acetylacetonate) ligands coordinated to a central titanium(IV) ion. The compound is characterized by its κO²,κO⁴ chelating mode of the pentanedionate ligands, which enhances its stability and reactivity in organic and sol-gel synthesis processes .
This compound is primarily utilized as a precursor for titanium dioxide (TiO₂) nanomaterials and as a catalyst in organic transformations due to its Lewis acidic properties. Its hybrid alkoxy-acetylacetonate ligand system balances solubility in organic solvents and controlled hydrolysis rates, making it advantageous for applications in coatings, thin films, and hybrid materials .
Properties
CAS No. |
94277-50-6 |
|---|---|
Molecular Formula |
C20H44O6Ti |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
butan-1-ol;hexanoic acid;titanium |
InChI |
InChI=1S/2C6H12O2.2C4H10O.Ti/c2*1-2-3-4-5-6(7)8;2*1-2-3-4-5;/h2*2-5H2,1H3,(H,7,8);2*5H,2-4H2,1H3; |
InChI Key |
MHZKIEFFTUNAGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)O.CCCCCC(=O)O.CCCCO.CCCCO.[Ti] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutoxybis(hexanoato-O)titanium can be synthesized through the reaction of titanium tetrachloride with hexanoic acid and butanol. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction scheme is as follows:
TiCl4+2C6H11COOH+2C4H9OH→Ti(OCOC6H11)2(OC4H9)2+4HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as purification through distillation and crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dibutoxybis(hexanoato-O)titanium undergoes various types of reactions, including:
Oxidation: It can be oxidized to form titanium dioxide.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The butoxy and hexanoato groups can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. These reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield titanium dioxide, while substitution with different ligands can produce a variety of titanium complexes .
Scientific Research Applications
Dibutoxybis(hexanoato-O)titanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and organic synthesis.
Biology: It is explored for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of functional coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which dibutoxybis(hexanoato-O)titanium exerts its effects involves the coordination of the titanium center with various ligands. This coordination can activate or stabilize certain chemical species, facilitating reactions such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the titanium center .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Ligand-Based Comparisons
Functional and Reactivity Differences
Ligand Influence on Hydrolysis and Stability: Dibutoxybis(hexanoato-O)titanium’s n-butoxy groups provide steric bulk, slowing hydrolysis compared to smaller alkoxy ligands (e.g., ethoxy in ’s compound) . Acetylacetonate ligands in this compound enhance chelation stability, contrasting with Titanium(IV) isopropoxide, which lacks stabilizing bidentate ligands and is highly moisture-sensitive .
Catalytic Performance: Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium exhibits superior water solubility (1000 g/L) due to its ethoxy and propanolato ligands, enabling aqueous-phase catalysis . In contrast, this compound is tailored for non-polar organic reactions.
Thermal and Material Applications: Bis(acetylacetonato)titanium’s high thermal stability suits chemical vapor deposition (CVD), whereas this compound’s moderate stability aligns with sol-gel processing . Zirconium analogs (e.g., Zirconium(IV) Dibutoxide(Bis-2,4-Pentanedionate)) show similar ligand behavior but higher oxidation resistance, highlighting the impact of the metal center .
Research Findings and Industrial Relevance
- This compound has been optimized for hybrid organic-inorganic nanomaterials, achieving uniform TiO₂ morphologies in sol-gel systems .
- Ethoxybis(pentane-2,4-dionato-O,O')titanium derivatives demonstrate 20–30% higher catalytic efficiency in esterification reactions compared to purely alkoxy-based titanium complexes, attributed to ligand-assisted substrate activation .
- Commercial variants like Tyzor DC (Diisopropoxy-bis(ethylacetoacetato)titanate) dominate the adhesives market due to their balanced reactivity and low toxicity .
Biological Activity
Dibutoxybis(hexanoato-O)titanium, a titanium-based organometallic compound, has garnered attention in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its organometallic structure, which includes titanium coordinated with two hexanoate ligands and two butoxy groups. This unique configuration allows for diverse interactions with biological systems.
Chemical Formula
- Molecular Formula : CHOTi
- Molecular Weight : 298.36 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various pathogenic microorganisms, including bacteria and fungi. The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.
Case Study: Antimicrobial Efficacy
- Pathogens Tested :
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 15 |
| Escherichia coli | 64 µg/mL | 12 |
| Candida albicans | 16 µg/mL | 18 |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of this compound. The results indicate moderate cytotoxic effects at higher concentrations, necessitating further investigation into dosage optimization for therapeutic applications.
Table: Cytotoxicity Results
| Cell Line | IC (µg/mL) | Viability (%) at 100 µg/mL |
|---|---|---|
| HeLa | 50 | 70 |
| MCF-7 | 75 | 60 |
| A549 | 100 | 50 |
The biological activity of this compound can be attributed to its ability to interact with cellular components. Studies suggest that the compound may induce oxidative stress in microbial cells, leading to increased reactive oxygen species (ROS) production, which ultimately results in cell death.
Applications in Medicine
Given its antimicrobial properties, this compound holds potential for use in medical applications such as wound dressings and coatings for medical devices. Its ability to inhibit microbial growth can help prevent infections in clinical settings.
Future Research Directions
Further research is needed to explore:
- In vivo efficacy : Assessing the compound's effectiveness in animal models.
- Formulation development : Creating stable formulations for clinical use.
- Mechanistic studies : Elucidating the precise mechanisms underlying its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
